molecular formula C8H12O B14497529 2-Cyclohexen-1-ol, 1-ethenyl- CAS No. 62939-60-0

2-Cyclohexen-1-ol, 1-ethenyl-

Cat. No.: B14497529
CAS No.: 62939-60-0
M. Wt: 124.18 g/mol
InChI Key: HRTIXFGEMBQKMV-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-ol, 1-ethenyl- is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexene, featuring a hydroxyl group (-OH) and an ethenyl group (-CH=CH2) attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-ol, 1-ethenyl- can be achieved through several methods. One common approach involves the reduction of 2-Cyclohexen-1-one using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under nitrogen atmosphere to prevent oxidation . Another method involves the catalytic hydrogenation of 2-Cyclohexen-1-one using palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-ol, 1-ethenyl- typically involves the catalytic hydrogenation of cyclohexene in the presence of a suitable catalyst such as palladium or platinum. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 1-ethenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclohexen-1-ol, 1-ethenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 1-ethenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, cis-: This compound has a similar structure but with additional methyl and methylethenyl groups.

    Cyclohexenone: A ketone derivative of cyclohexene with similar reactivity.

    Cyclohexanol: A saturated alcohol derivative of cyclohexene .

Uniqueness

2-Cyclohexen-1-ol, 1-ethenyl- is unique due to the presence of both a hydroxyl group and an ethenyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

62939-60-0

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-ethenylcyclohex-2-en-1-ol

InChI

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h2,4,6,9H,1,3,5,7H2

InChI Key

HRTIXFGEMBQKMV-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCC=C1)O

Origin of Product

United States

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